molecular formula C11H13Cl2N B14228285 7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 824430-66-2

7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B14228285
CAS No.: 824430-66-2
M. Wt: 230.13 g/mol
InChI Key: LVDZEHWRCDOGFA-UHFFFAOYSA-N
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Description

7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding alkane.

    Cyclization: The reduced product undergoes cyclization to form the benzazepine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine
  • 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Uniqueness

7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to the presence of two chlorine atoms at positions 7 and 9, which may enhance its biological activity and specificity compared to other benzazepine derivatives.

Properties

CAS No.

824430-66-2

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

7,9-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H13Cl2N/c1-7-6-14-3-2-9-10(7)4-8(12)5-11(9)13/h4-5,7,14H,2-3,6H2,1H3

InChI Key

LVDZEHWRCDOGFA-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2Cl)Cl

Origin of Product

United States

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